molecular formula C10H14O3 B1143842 3-(Benzyloxy)propane-1,2-diol CAS No. 13071-59-5

3-(Benzyloxy)propane-1,2-diol

Cat. No. B1143842
CAS RN: 13071-59-5
M. Wt: 182.22
InChI Key:
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Description

3-(Benzyloxy)propane-1,2-diol is an organic compound that has garnered attention for its potential applications in various fields of chemistry and material science. Research into its properties and reactions aims to uncover new uses and synthesis methods.

Synthesis Analysis

The synthesis of 3-(Benzyloxy)propane-1,2-diol and its derivatives often involves reactions that introduce benzyloxy functional groups into propane diol compounds. For example, the synthesis and characterization of benzyloxy-functionalized diiron 1,3-propanedithiolate complexes relevant to the active site of [FeFe]-hydrogenases highlight the methods for introducing benzyloxy groups and the subsequent chemical characterization of these complexes (Song et al., 2012).

Scientific Research Applications

  • Synthesis of Phenolic Diols : The synthesis of phenolic propane-1, 2- and 1, 3-diols, including 3-(Benzyloxy)propane-1,2-diol, serves as intermediates in creating immobilized chelatants for the borate anion (Tyman & Payne, 2006).

  • Pharmaceutical Intermediates : These diols are crucial intermediates in synthesizing various pharmaceutical compounds. A study focused on the kinetics and mechanism of lipase-catalyzed monoacetylation of 3-aryloxy-1,2-propanediols, which are pivotal in pharmaceutical synthesis (Pawar & Yadav, 2015).

  • Preparation of Monobenzyl Glyceryl Ethers : Research on the selective preparation of monobenzyl glyceryl ethers using glycerol and benzyl alcohol in the presence of zeolite catalysts has highlighted potential commodity chemical applications for 3-(Benzyloxy)propane-1,2-diol (Kubota et al., 2014).

  • Chiral Objects with a Dendritic Architecture : The compound plays a role in synthesizing chiral objects, particularly in creating dendritic architectures with chiral glycerol-derived cores (Peerlings, Struijk & Meijer, 1998).

  • Hydrogenation Reactions : It's involved in hydrogenation reactions, such as the conversion of 5,5-dimethyl-2-phenyl-[1,3]dioxane to 3-benzyloxy-2,2-dimethyl-propan-1-ol, using copper-loaded catalysts (Paczkowski & Hölderich, 1997).

  • Spontaneous Resolution in Chiral Synthesis : The compound has been investigated for its potential in the spontaneous resolution of chiral drugs and in the crystallization features of its derivatives (Bredikhin et al., 2017).

  • Catalytic Reactions : It is also involved in catalytic reactions, like the Rhodium(I)-catalyzed carboxylation of aryl- and alkenylboronic esters with CO2 (Ukai et al., 2006).

  • In Liquid Crystals and Spectroscopy : The compound is studied for its role in liquid crystals and molecular spectroscopy, particularly in etherification reactions of glycerol (Jamróz et al., 2007).

  • Enhancing Resin Properties : It has been used to modify unsaturated polyester resins, resulting in enhanced thermal and heat resistance (Lubczak, 2013).

  • Ionic Conductivities in Nanostructured Columnar Liquid Crystals : The compound's derivatives have been explored for enhancing ionic conductivities in nanostructured columnar liquid crystals (Shimura et al., 2008).

properties

IUPAC Name

3-phenylmethoxypropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCIBYRXSHRIAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzyloxy)propane-1,2-diol

CAS RN

4799-67-1
Record name 3-(Benzyloxy)-1,2-propanediol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Propanediol, 3-benzyloxy-
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Record name 1-O-Benzylglycerol
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Record name 3-(benzyloxy)propane-1,2-diol
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Synthesis routes and methods I

Procedure details

Into a mixed solution of acetone (800 ml) and glycerin (199 g, 2.16 mol) was added 98% sulfuric acid (6.9 g) at about 25° C., and the mixture was stirred for 3 hours. To this reaction solution was added triethylamine (18.0 g), and the solvent was distilled off under reduced pressure. Into a solution prepared by suspending sodium hydroxide (98.5 g) in toluene (526 ml) was dropped the above-described concentration residue at 55 to 75° C. Into this reaction solution, benzyl chloride (229 g, 1.81 mol) was dropped at 95 to 105%, and the mixture was reacted for 5 hours while distilling components of lower boiling points off. After completion of the reaction, water (366 ml) was added, and the liquid was partitioned. To the resultant toluene layer was added 98% sulfuric acid (22.9 g) and water (571 ml), and the mixture was stirred at about 50° C. for 5 hours stirred, then, the toluene layer was concentrated under reduced pressure. To the residue was added heptane (267 ml), methanol (534 ml) and water (267 ml), and the mixture was liquid-partitioned. The aqueous layer was liquid-partitioned by further adding heptane (267 ml), and the resulting aqueous layer was concentrated under reduced pressure to remove methanol. To the concentrated liquid was added sodium chloride (46 g), and the mixture was extracted twice with ethyl acetate (267 ml). The resultant ethyl acetate solution was concentrated under reduced pressure to obtain a title compound (277 g, yield 84%).
Quantity
800 mL
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reactant
Reaction Step One
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199 g
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6.9 g
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catalyst
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98.5 g
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reactant
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229 g
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reactant
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526 mL
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solvent
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18 g
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solvent
Reaction Step Five
Yield
84%

Synthesis routes and methods II

Procedure details

Into a 1 L beaker were weighed 222 g (1.0 mol) of 4-(benzyloxymethyl)-2,2-dimethyl-1,3-dioxolane prepared in 1-2, 250 ml of ethanol, and 400 ml of distilled water, and the whole was adjusted to pH 2 with phosphoric acid. With introducing nitrogen thereinto, the solution was heated to 70° C. After 1.5 hours of the reaction, the solution was adjusted to pH 7.0 with sodium hydroxide. The resulting salt was subjected to adsorption treatment with an adsorbent “KYOWAAD 1000” (manufactured by Kyowa Hakko Kogyo Co., Ltd.) and then subjected to solvent removal to obtain 3-benzyloxy-1,2-propanediol.
Quantity
222 g
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Reaction Step One
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0 (± 1) mol
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KYOWAAD 1000
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400 mL
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250 mL
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solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

3-Benzyloxy-1,2-epoxypropane (263 g, 1.60 mol), water (1,300 mL) and 70% perchloric acid (1.5 mL) were placed in a 2.0 L 3-necked flask equipped with condenser and thermometer. The mixture was heated to 80° for 18 hours. After heating and stirring for 18 hours at 80° the reaction mixture was neutralized with 5% sodium bicarbonate solution. The water was removed by rotary evaporation. Final removal of residual water was accomplished by azeotropic distillation using 300 mL of benzene. After evaporation of the benzene the product was distilled to yield 264 g (90%) of 3-benzyloxy-1,2-propanediol: bp 127°-136° C. (0.04 mm).
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263 g
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1.5 mL
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Citations

For This Compound
67
Citations
RK Kumar, YS Sanghvi, PY Reddy… - Current Protocols, 2022 - Wiley Online Library
We present an improved synthesis of (S)‐HPMPA (1) from an easily accessible and commercially available compound, (S)‐3‐(benzyloxy)propane‐1,2‐diol (10). Tritylation of primary …
M Kubota, A Sakamoto, M Komatsu, K Maeno… - Journal of Oleo …, 2014 - jstage.jst.go.jp
The selective preparation of monobenzyl glyceryl ethers, which are potential commodity chemicals with special functions, was explored to find new applications for glycerol. Among the …
Number of citations: 6 www.jstage.jst.go.jp
MP Martins, AM Mouad, L Boschini… - Marine …, 2011 - Springer
Whole cells of the marine fungi Aspergillus sydowii Gc12, Penicillium raistrickii Ce16, P. miczynskii Gc5, and Trichoderma sp. Gc1, isolated from marine sponges of the South Atlantic …
Number of citations: 41 link.springer.com
A Rouf, MA Aga, B Kumar, SC Taneja - Tetrahedron Letters, 2013 - Elsevier
The process describes the concise synthesis of (R/S)-enantiomers of doxazosin, an antidepressant drug and α-adrenergic receptor antagonists like prosympal, piperoxan, and dibozane …
Number of citations: 26 www.sciencedirect.com
K Matsumoto, S Fuwa, M Shimojo… - Bulletin of the Chemical …, 1996 - journal.csj.jp
A simple enzymatic method for the preparation of optically active 1,2- and 1,3-diol derivatives is disclosed. In the screening of enzymes, racemic 4-[(2-benzyloxy)ethyl]-1,3-dioxolan-2-…
Number of citations: 32 www.journal.csj.jp
RX Liang, YP Zhang, JH Zhang, YN Gong… - … of Chromatography A, 2023 - Elsevier
In this study, a new chiral stationary phase (CSP) was fabricated by covalent bonding of a [4+6]-type homochiral porous organic cage (POC) CC19-R onto thiolated silica via a thiol-ene …
Number of citations: 3 www.sciencedirect.com
N Bala, K Kaur, SS Chimni, HS Saini… - Journal of Basic …, 2012 - Wiley Online Library
The incubation of whole Bacillus alcalophilus cells grown on a mineral supplemented medium (MSM) containing 1% (w/v) sucrose as carbon source, 1.2% (w/v) tryptone as nitrogen …
Number of citations: 8 onlinelibrary.wiley.com
R Dave, NA Sasaki - Organic Letters, 2004 - ACS Publications
trans-3,5-Bis(benzyl/tert-butyldiphenylsilyloxymethyl)morpholines, promising candidates for the C 2 -symmetric class of chiral reagents, were prepared with excellent optical purity. A key …
Number of citations: 66 pubs.acs.org
N Bala, SS Chimni, HS Saini, BS Chadha - Journal of Molecular Catalysis B …, 2010 - Elsevier
The phenyl glycidyl ether derivatives have been kinetically resolved with the growing cells of Bacillus alcalophilus MTCC10234 yielding (S)-epoxides with up to >99% ee and (R)-diols …
Number of citations: 32 www.sciencedirect.com
RX Liang, QY Ma, TX Xiang, YP Zhang… - Journal of …, 2023 - Wiley Online Library
A chiral pillar[3]trianglimine (C 60 H 72 N 6 O 6 ) with a deep cavity has been developed as a chiral selector and bonded to thiolated silica by thiol‐ene click reaction to fabricate a novel …

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